molecular formula C8H15ClN4O B1379704 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride CAS No. 1402709-99-2

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride

Cat. No.: B1379704
CAS No.: 1402709-99-2
M. Wt: 218.68 g/mol
InChI Key: LJUYVSZGYZIADB-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomerism

The molecular architecture of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride exhibits a complex heterocyclic framework incorporating both oxadiazole and piperazine ring systems. The compound features a five-membered 1,2,4-oxadiazole ring containing one oxygen and two nitrogen atoms, which represents one of the four possible oxadiazole isomers. The 1,2,4-oxadiazole isomer demonstrates particular stability compared to the 1,2,3-oxadiazole variant, which is known to undergo ring-opening to form diazoketone tautomers. This structural arrangement provides the compound with enhanced chemical stability and biological activity potential.

The piperazine component adopts a characteristic chair conformation, similar to other piperazine-containing oxadiazole derivatives. The methyl substituent at the 5-position of the oxadiazole ring introduces steric considerations that influence the overall molecular geometry and potential binding interactions. The presence of the methylene linker between the oxadiazole and piperazine moieties provides conformational flexibility while maintaining the integrity of both heterocyclic systems. The hydrochloride salt form enhances the compound's solubility characteristics and stability under physiological conditions, making it suitable for various analytical and biological applications.

The molecular formula of the compound is C8H15ClN4O with a molecular weight of approximately 218.69 grams per mole. The structural arrangement allows for potential hydrogen bonding interactions through the nitrogen atoms in both ring systems, contributing to the compound's pharmacological properties. The oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide moieties, providing unique interaction capabilities with biological targets.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the methyl group at the oxadiazole 5-position, typically appearing as a singlet in the aromatic region. The methylene linker protons generate distinct signals that provide crucial information about the connectivity between the oxadiazole and piperazine moieties. The piperazine ring protons appear as characteristic multiplets in the aliphatic region, with integration ratios confirming the expected molecular structure.

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of the molecule. The oxadiazole carbon atoms exhibit characteristic chemical shifts that distinguish them from aliphatic carbons in the piperazine ring. The methyl carbon attached to the oxadiazole ring appears at a distinctive chemical shift, while the methylene carbon linking the two ring systems provides evidence of the structural connectivity. The quaternary carbons within the oxadiazole ring demonstrate specific chemical shift patterns that confirm the heterocyclic arrangement.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbon-nitrogen stretching vibrations of the oxadiazole ring appear in the fingerprint region, while the piperazine ring exhibits characteristic carbon-hydrogen stretching modes in the aliphatic region. The presence of the hydrochloride salt form introduces additional absorption bands corresponding to the ionic interactions between the organic cation and chloride anion.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of oxadiazole-piperazine hybrid compounds. The molecular ion peak appears at the expected mass-to-charge ratio, while fragmentation patterns reveal the loss of specific molecular fragments that support the proposed structure. The fragmentation behavior provides insights into the relative stability of different portions of the molecule under ionization conditions.

Spectroscopic Technique Key Observations Diagnostic Features
Proton Nuclear Magnetic Resonance Methyl singlet, methylene signals, piperazine multiplets Connectivity confirmation
Carbon-13 Nuclear Magnetic Resonance Oxadiazole carbons, aliphatic carbons Framework elucidation
Infrared Spectroscopy Carbon-nitrogen stretches, carbon-hydrogen vibrations Functional group identification
Mass Spectrometry Molecular ion peak, fragmentation patterns Molecular weight confirmation

Computational Modeling of Conformational Dynamics

Computational modeling studies provide essential insights into the conformational behavior and dynamic properties of this compound. Density functional theory calculations reveal the electronic structure characteristics of the molecule, including highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that influence reactivity and biological activity. The computational analysis demonstrates the electron distribution patterns within both the oxadiazole and piperazine ring systems, providing insights into potential binding sites for biological targets.

Molecular dynamics simulations investigate the conformational flexibility of the methylene linker connecting the oxadiazole and piperazine moieties. These studies reveal the range of accessible conformations and the energy barriers associated with rotational movements around the carbon-carbon and carbon-nitrogen bonds. The computational results indicate that the molecule can adopt multiple conformational states, with certain orientations being energetically favored due to intramolecular interactions and steric considerations.

The calculation of various reactivity descriptors, including electron affinity, ionization potential, chemical potential, and global softness, provides quantitative measures of the compound's chemical behavior. These parameters help predict the molecule's tendency to participate in electron transfer processes and its overall reactivity profile. The computational analysis also examines the electrostatic potential surface of the molecule, identifying regions of positive and negative charge density that influence intermolecular interactions.

Advanced computational techniques, such as quantum mechanical calculations, provide detailed information about bond lengths, bond angles, and dihedral angles within the molecular structure. These parameters are compared with experimental crystallographic data when available to validate the computational models. The calculations also predict the preferred conformation of the piperazine ring, confirming the chair conformation observed in related compounds.

Crystallographic Studies and Polymorphism

Crystallographic analysis of this compound provides definitive structural information about the solid-state arrangement of the molecules. X-ray crystallography determines the precise three-dimensional arrangement of atoms within the crystal lattice, confirming the molecular geometry predicted by computational methods. The crystallographic studies reveal the hydrogen bonding patterns that stabilize the crystal structure, particularly involving the nitrogen atoms of both ring systems and the chloride counterion.

The crystal structure analysis demonstrates the intermolecular interactions that govern the packing arrangement of molecules within the solid state. Weak carbon-hydrogen to oxygen interactions contribute to the overall stability of the crystal lattice, generating specific motifs that characterize the crystal structure. The dihedral angles between the oxadiazole and aromatic substituents, when present, provide insights into the conformational preferences in the solid state.

Polymorphism studies investigate the potential for different crystalline forms of the compound under various crystallization conditions. Different polymorphic forms may exhibit distinct physical properties, including solubility, stability, and bioavailability characteristics. The crystallographic analysis includes examination of unit cell parameters, space group determination, and refinement of atomic positions to achieve accurate structural models.

The crystal structure data reveal the chair conformation of the piperazine ring, consistent with observations in related compounds. The oxadiazole ring maintains planarity, with substituents adopting orientations that minimize steric interactions while optimizing intermolecular hydrogen bonding. The chloride anion positioning within the crystal lattice demonstrates the ionic interactions that contribute to the overall crystal stability.

Crystallographic Parameter Typical Values Structural Significance
Space Group Variable Symmetry relationships
Unit Cell Dimensions Angstrom scale Lattice parameters
Hydrogen Bonding Multiple interactions Crystal stability
Molecular Conformation Chair piperazine, planar oxadiazole Preferred geometry

The crystallographic studies also examine thermal motion parameters that provide information about the dynamic behavior of atoms within the crystal lattice. These parameters indicate the relative flexibility of different portions of the molecule and help identify potential sites for molecular motion or disorder. The analysis includes investigation of any crystallographic disorder that may affect the precision of structural determinations.

Properties

IUPAC Name

5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUYVSZGYZIADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-[(5-Methyl-1,2,oxazol-3-yl)methyl]piperazine hydrochloride can undergo reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific reaction conditions and reagents determine the major products.

Comparison with Similar Compounds

Structural analogs provide a basis for understanding the title compound's properties and synthesis.

Data Table of Related Compounds

Compound Molecular Weight (g/mol) Key Structural Difference
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride 217.71 Target compound
1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine Not available Lacks the methylene bridge between the oxadiazole and piperazine
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride 315.2 Features a 4-chlorophenyl-substituted 1,2,4-oxadiazole
This compound (CAS 1221342-90-0) Unknown Isomer of target compound
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride Unknown Sulfur-containing 1,3,4-thiadiazole
1-{3-Methyl-triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride Unknown Bicyclic triazolopyridazine core
4-Benzyl-1-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)piperazine (Compound 21) Unknown Adds benzyl and 3-fluorophenyl groups to the piperazine core
1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine Hydrochloride 371.26 Benzoyl and ethyl substitutions on piperazine

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxadiazole ring or the piperazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound by replacing certain groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₈H₁₄N₄O
  • CAS Number : 915924-34-4
  • Molecular Weight : 198.23 g/mol
  • Hazard Classification : Irritant

Structural Characteristics

The compound's structure can be represented as follows:

Structure C8H14N4O\text{Structure }\text{C}_8\text{H}_{14}\text{N}_4\text{O}

The presence of the oxadiazole ring is significant as it is known for contributing to various pharmacological activities.

Medicinal Chemistry

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Specific applications include:

  • Anticancer Research : The compound has shown promise in inhibiting key enzymes involved in DNA synthesis and repair, such as thymidylate synthase and topoisomerase II. These interactions suggest its potential role in cancer treatment by disrupting tumor cell proliferation.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics .

Biological Studies

In biological research, this compound is utilized to explore its effects on cellular processes:

  • Cell Signaling Modulation : The compound has been shown to influence the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. This modulation can provide insights into how cells respond to various stimuli.
  • Receptor Interactions : As an inhibitor of ion channels and ligand-binding receptors, this compound can be used to study receptor activity and signaling pathways in cellular models .

Industrial Applications

Beyond academic research, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to act as a catalyst or reagent in various chemical reactions.

Uniqueness of this compound

This compound's specific combination of the oxadiazole and piperazine rings confers distinct chemical and biological properties that are not found in similar compounds. This uniqueness enhances its value for both research and industrial applications.

Mechanism of Action

The mechanism by which 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a class of piperazine derivatives functionalized with heterocyclic groups. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues
Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Synthesis Yield Purity (HPLC)
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride Reference compound C₉H₁₄ClN₅O 243.70 69% Not reported
3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)pyrrole-2-carboxamide (39) Pyrrole carboxamide substituent C₁₄H₁₆F₃N₅O₂ 394.1 15% 98.36%
1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine HCl Chloromethyl-oxadiazole and benzoyl substituent C₁₆H₂₀Cl₂N₄O₂ 371.26 Not reported Not reported
1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride Isoxazole ring instead of oxadiazole C₁₄H₁₈ClN₃O 279.77 Not reported Not reported
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Piperidine core; methoxymethyl substituent C₉H₁₆ClN₃O₂ 233.70 Not reported Not reported

Key Observations :

  • Substituent Impact : The 5-methyl-1,2,4-oxadiazole group enhances metabolic stability compared to isoxazole or triazole analogs .
  • Synthetic Challenges : Lower yields (e.g., 15% for compound 39) are observed when introducing bulky substituents like trifluoromethylpyridine .
Pharmacological and Functional Comparisons
Compound Name Target/Activity Binding Affinity (Ki) Selectivity Notes
This compound 5-HT1B/1D receptors (putative) Not reported Structural similarity to SB216641, a 5-HT1B antagonist
SB216641 (N-[3-(dimethylamino)ethoxy]-4-methoxyphenyl]-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide HCl) 5-HT1B antagonist 0.2 nM (human 5-HT1B) High selectivity over 5-HT1D
BRL15572 (1-(3-chlorophenyl)-4-[3,3-diphenyl(2-(S,R)-hydroxypropanyl)piperazine] HCl) 5-HT1D antagonist 8.7 nM (human 5-HT1D) Moderate selectivity over 5-HT1B

Key Observations :

  • The oxadiazole-piperazine scaffold is a common feature in 5-HT receptor antagonists, but selectivity depends on auxiliary substituents (e.g., biphenyl groups in SB216641 enhance 5-HT1B affinity) .
Physicochemical and ADME Profiles
Property 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine HCl 3-Methyl-N-(1-(5-methyl-oxadiazol-3-yl)ethyl)pyrrole-2-carboxamide (39)
LogP ~1.2 (predicted) ~2.8 (higher due to trifluoromethylpyridine)
Solubility (Water) Moderate (hydrochloride salt) Low (neutral carboxamide)
Metabolic Stability High (oxadiazole resists hydrolysis) Moderate (pyrrole susceptible to oxidation)

Key Observations :

  • The hydrochloride salt form improves aqueous solubility compared to neutral analogs like compound 39 .
  • The 1,2,4-oxadiazole ring confers superior metabolic stability over pyrrole or isoxazole derivatives .

Biological Activity

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, metabolic pathways, and potential therapeutic applications based on recent studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H16ClN4O
  • Molecular Weight : 218.69 g/mol
  • CAS Number : 1402709-99-2
  • Purity : ≥95% .

This compound interacts with various biomolecules, influencing numerous biochemical pathways:

  • Enzyme Interaction : The compound shows potential in binding to enzymes such as proteases and kinases. This binding can either inhibit or activate enzyme activity, impacting metabolic processes significantly .
  • Cell Signaling Modulation : It has been observed to modulate key signaling pathways including the MAPK pathway, which is crucial for regulating cell proliferation and apoptosis .
  • Gene Expression Regulation : The compound can alter the expression of genes involved in various cellular functions, leading to changes in cellular metabolism and energy production .

Biological Activities

The biological activities of this compound have been extensively studied. Key findings include:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds similar to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine showed IC50 values indicating potent cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has shown activity against a range of pathogens:

  • It exhibits antibacterial and antifungal properties by disrupting microbial cell wall synthesis and function .

Anti-inflammatory Effects

Studies suggest potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Dosage and Toxicity

The biological effects of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine are dose-dependent:

  • Low Doses : Exhibit therapeutic effects such as anti-inflammatory and anticancer activities.
  • High Doses : Can lead to toxicity including hepatotoxicity and nephrotoxicity, emphasizing the importance of dosage optimization for therapeutic applications .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Anticancer Efficacy :
    • A study evaluated the anticancer potential of oxadiazole derivatives in animal models. Results showed significant tumor reduction at optimal dosages with minimal side effects .
  • Inflammation Model :
    • In a model of induced inflammation, treatment with 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine resulted in reduced levels of inflammatory markers compared to control groups .

Metabolic Pathways

The compound undergoes biotransformation involving phase I (oxidation) and phase II (conjugation) reactions which affect its pharmacokinetic properties:

PathwayDescription
Phase IInvolves enzymatic reactions that modify the compound's structure to enhance solubility.
Phase IIConjugation reactions that further modify metabolites for excretion .

Q & A

Q. What are the established synthetic routes for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride, and what yields are typically achieved?

A common synthesis involves reacting this compound with 2-amino-4,5-dichloro-3-nitropyridine in 2-propanol and diisopropylethylamine at 45°C for 23 hours, yielding ~69% after filtration and drying . Optimization of solvent choice (e.g., polar aprotic solvents) and base stoichiometry may improve efficiency.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) to assess purity.
  • Mass Spectrometry (MS) for molecular weight validation. Degradation products can be resolved using reversed-phase liquid chromatography with micellar or microemulsion mobile phases .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Storage : Keep in a sealed container at room temperature in a dry, ventilated area .
  • Handling : Use personal protective equipment (gloves, goggles) due to hazards like skin/eye irritation (H315, H319) and respiratory risks (H335) . Avoid exposure to open flames or static discharge.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Parameter Adjustment : Test alternative solvents (e.g., acetonitrile) to enhance solubility or reduce side reactions.
  • Catalyst Screening : Explore phase-transfer catalysts to accelerate reaction kinetics.
  • Purification : Optimize recrystallization solvents (e.g., ethanol vs. 2-propanol) for higher purity .

Q. What advanced chromatographic methods are suitable for resolving degradation products or impurities?

  • Reversed-Phase Liquid Chromatography (RP-LC) with cyanopropyl-bonded stationary phases effectively separates degradation byproducts, such as oxidized or hydrolyzed derivatives .
  • Microemulsion Mobile Phases improve resolution of polar impurities, critical for stability studies.

Q. How can computational modeling predict the biological activity or receptor interactions of this compound?

  • Molecular Docking : Simulate binding to targets like serotonin receptors (5-HT1B/1D) using software such as AutoDock.
  • QSAR Analysis : Correlate structural features (e.g., oxadiazole electronegativity) with activity profiles observed in kinase inhibition assays .

Q. What strategies address contradictory results in biological assay data across studies?

  • Purity Verification : Re-analyze batches via HPLC to rule out impurities affecting activity .
  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. CHO) and incubation times.
  • Metabolite Screening : Use LC-MS to identify bioactive metabolites that may confound results .

Methodological Notes

  • Safety Protocols : Adhere to GHS guidelines for hazardous compound handling, including emergency procedures for inhalation or skin contact .
  • Data Reproducibility : Document reaction conditions (e.g., temperature, stirring rate) and analytical parameters (e.g., HPLC gradients) to ensure consistency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride

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